(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[103315,801,1102,8]nonadecan-13-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.
Functional Group Transformations: Introduction of hydroxyl and ketone groups via oxidation and reduction reactions.
Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch Reactors: Controlled environments for precise reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one is used as a model compound for studying complex organic reactions and stereochemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound’s unique structure could be explored for drug development, particularly for targeting specific molecular pathways.
Industry
In industrial applications, it may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one: A structurally similar compound with slight variations in functional groups.
Pentacyclic Terpenoids: Compounds with similar pentacyclic structures but different functional groups and stereochemistry.
Uniqueness
The uniqueness of (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[103315,801,11
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14+,15+,17+,18+,19-,20-/m0/s1 |
InChI Key |
KLMZPLYXGZZBCX-XGRAKDAMSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)[C@](C5)(C)O)COC2=O |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O |
Synonyms |
hypodiolide A tripterifordin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.